molecular formula C12H13BrN2 B15357942 4-(2-Bromophenyl)piperidine-4-carbonitrile

4-(2-Bromophenyl)piperidine-4-carbonitrile

Cat. No.: B15357942
M. Wt: 265.15 g/mol
InChI Key: ZRSTUVMHCAXWPM-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)piperidine-4-carbonitrile is a chemical compound characterized by a bromophenyl group attached to a piperidine ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)piperidine-4-carbonitrile typically involves the following steps:

  • Bromination: The starting material, 2-phenylpiperidine, undergoes bromination to introduce the bromo group at the ortho position of the phenyl ring.

  • Cyanation: The brominated compound is then subjected to a cyanation reaction to introduce the carbonitrile group at the 4-position of the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.

  • Reduction: Reduction reactions can convert the carbonitrile group to amines.

  • Substitution: The bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylic acid derivatives.

  • Reduction: Piperidine-4-amine derivatives.

  • Substitution: Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

4-(2-Bromophenyl)piperidine-4-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)piperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • Piperidine-4-carbonitrile

  • 2-Bromophenylpiperidine

  • Other bromophenyl-substituted piperidines

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

4-(2-bromophenyl)piperidine-4-carbonitrile

InChI

InChI=1S/C12H13BrN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2

InChI Key

ZRSTUVMHCAXWPM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2Br

Origin of Product

United States

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